molecular formula C11H16FN B13261840 1-(4-Fluorophenyl)pentylamine

1-(4-Fluorophenyl)pentylamine

Cat. No.: B13261840
M. Wt: 181.25 g/mol
InChI Key: HCJGKNUUHOOUJS-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic and Medicinal Chemistry Scaffolds

Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom. researchgate.netrsc.org The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. rsc.org In medicinal chemistry, this strategy is frequently employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.netunilag.edu.ng This modification can lead to improved pharmacokinetic profiles, such as a longer half-life. nih.gov

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility, membrane permeability, and binding interactions with biological targets. researchgate.net The introduction of fluorine can also modulate a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net In some cases, fluorine atoms can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency. unilag.edu.ngnih.gov The use of the fluorine-18 (B77423) isotope is also a cornerstone of Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. nih.gov

Overview of Phenylalkylamine Structural Motifs in Advanced Synthesis

The phenylalkylamine motif, characterized by an aromatic ring linked to an amine functional group by a flexible alkyl chain, is a "privileged scaffold" in medicinal chemistry. nih.gov This structural framework is present in a vast array of biologically active compounds, including neurotransmitters, hormones, and numerous synthetic drugs targeting the central nervous system (CNS) and cardiovascular system. nih.govpharmgkb.orgdrugbank.com The versatility of the phenylalkylamine backbone allows for systematic structural modifications to explore structure-activity relationships (SAR). researchgate.net

In advanced synthesis, this motif serves as a crucial template for designing ligands for a variety of biological targets, particularly aminergic G protein-coupled receptors (GPCRs) and transporters. nih.gov The ability to modify the aromatic ring, the alkyl linker, and the amino group provides chemists with a powerful tool to fine-tune the pharmacological properties of new molecules. researchgate.net

Historical Context of 1-(4-Fluorophenyl)pentylamine and Related Compounds in Chemical Literature

The exploration of fluorinated phenylalkylamines has a history stretching back several decades, driven largely by the desire to modulate the biological activity of known psychoactive compounds. researchgate.net The introduction of fluorine was investigated to alter potency, duration of action, and metabolic pathways. researchgate.net While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence is tied to the advancements in fluorination chemistry and an increased focus on fluorinated building blocks in drug discovery programs in the early 21st century.

A patent filed in the late 1990s and granted in 2003 describes a synthetic method for producing this compound as an intermediate for creating aminothiazole derivatives intended as CRF receptor ligands. google.com Commercial availability and citation in chemical supplier databases for research purposes became more common in the following years. For instance, the CAS number for the related compound 5-(4-Fluorophenyl)pentan-1-amine (1216003-55-2) suggests its commercialization around 2012. This timeline places this compound within a modern class of research chemicals and synthetic intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

1-(4-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16FN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3

InChI Key

HCJGKNUUHOOUJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)F)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 4 Fluorophenyl Pentylamine and Analogues

Direct Synthetic Routes to 1-(4-Fluorophenyl)pentylamine

Direct methods for the synthesis of this compound primarily involve the transformation of a nitrile or the alkylation of an amine precursor. These routes are often favored for their efficiency and atom economy.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines. This approach typically involves the reduction of a nitrile or an imine intermediate.

The reduction of nitriles to primary amines using borane-tetrahydrofuran (B86392) (BH3-THF) is a well-established and effective method. genspark.aiyoutube.com The reaction proceeds through the coordination of the borane (B79455) to the nitrile, which activates the carbon-nitrogen triple bond for reduction. genspark.ai Subsequent addition of hydride from the borane leads to the formation of an intermediate which, upon workup, yields the primary amine. genspark.ai This method is known for its mild reaction conditions and tolerance of various functional groups. genspark.aicommonorganicchemistry.com

The general mechanism involves the following steps:

Coordination: The Lewis acidic boron atom of the BH3-THF complex coordinates to the nitrogen atom of the nitrile.

Hydride Transfer: A hydride ion is transferred from the borane to the nitrile carbon.

Hydrolysis: The resulting intermediate is hydrolyzed during the workup to afford the primary amine.

It is important to note that the stability of the BH3-THF complex is a consideration, and it is recommended to use it below 35°C for safety, as its decomposition can generate hydrogen gas. commonorganicchemistry.com Borane-dimethylsulfide (BH3-SMe2) is a more stable alternative, though it has an unpleasant odor. commonorganicchemistry.com

Beyond borane-based reagents, a variety of other chemo-selective methods are available for the reduction of nitriles to primary amines. These methods often employ transition metal catalysts or alternative reducing agents to achieve high selectivity and yield.

One notable method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH4), which effectively reduces a wide range of aliphatic and aromatic nitriles. nih.govresearchgate.net The reactivity of this system is influenced by the electronic nature of the nitrile; electron-withdrawing groups on an aromatic ring lead to faster reactions and higher yields at ambient temperatures. nih.govresearchgate.net For example, 2,4-dichlorobenzonitrile (B1293624) is reduced to the corresponding benzylamine (B48309) in 99% yield after 5 hours at 25°C. nih.govresearchgate.net Conversely, nitriles with electron-donating groups may require refluxing in THF for complete reduction. nih.govresearchgate.net

Other catalytic systems for nitrile reduction include:

Ruthenium-based catalysts: A [Ru(p-cymene)Cl2]2 complex can be used for the hydroboration of nitriles with high efficiency. organic-chemistry.org Another ruthenium complex, [(η6-p-cymene){(IMes)P}RuCl], is effective for the hydroboration of nitriles using pinacolborane (HBpin) at 60-80 °C. organic-chemistry.org

Cobalt-based catalysts: A cobalt-catalyzed system using TMDS as the reducing agent and an isocyanide ligand can convert nitriles to silylated primary amines, which are then hydrolyzed to the primary amine. organic-chemistry.org

Silver-based catalysts: Low loadings of AgSbF6 can catalyze the hydroboration of nitriles under base- and solvent-free conditions, showing excellent functional group tolerance. organic-chemistry.org

Ammonia (B1221849) borane: A wide range of nitriles can be reduced to primary amines using 1.2 equivalents of ammonia borane under thermal decomposition conditions without a catalyst. organic-chemistry.orgnih.gov This method is environmentally friendly, producing H2 and NH3 as byproducts, and is tolerant of many functional groups. organic-chemistry.orgnih.gov

The choice of reducing agent and catalyst is crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. For example, diisopropylaminoborane can selectively reduce a nitrile in the presence of an ester if the nitrile is activated by an electron-withdrawing group. nih.gov However, it cannot selectively reduce a nitrile in the presence of an aldehyde. nih.gov

Catalyst/ReagentSubstrate ScopeConditionsYieldReference
Diisopropylaminoborane/LiBH4Aromatic and aliphatic nitrilesAmbient to reflux in THFHigh nih.govresearchgate.net
[Ru(p-cymene)Cl2]2/PinacolboraneNitriles and iminesNot specifiedHigh organic-chemistry.org
AgSbF6/HydroborationNitriles, alkenes, aldehydesBase- and solvent-freeNot specified organic-chemistry.org
Ammonia BoraneAromatic and aliphatic nitrilesThermal decomposition, catalyst-freeGood to excellent organic-chemistry.orgnih.gov

Alkylation Strategies for Amine Synthesis

Alkylation of amine precursors is another fundamental approach to synthesizing amines like this compound. This can be achieved through metal-catalyzed or metal-free processes.

Iridium catalysts have emerged as powerful tools for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govscilit.com This process involves the temporary oxidation of the alcohol to an aldehyde by the iridium catalyst, followed by condensation with the amine to form an imine. The resulting imine is then reduced by the iridium hydride species that was formed in the initial oxidation step, regenerating the catalyst and yielding the alkylated amine. nih.gov This method is highly atom-economical, with water being the only byproduct. nih.gov

A cyclometalated iridium complex has been shown to be highly active for the N-alkylation of a broad range of amines with alcohols in water, a green and environmentally friendly solvent. nih.gov The reaction can achieve high yields (up to 96%) and high selectivity for the amine over the imine. nih.gov For example, the reaction of an amine with an alcohol using 0.1 mol% of the iridium catalyst in water at 80°C under a nitrogen atmosphere can produce the corresponding N-alkylated amine. nih.gov

While a specific example for the synthesis of this compound is not provided, the general applicability of this method to a wide range of substrates suggests its potential for this transformation. nih.gov The use of iridium catalysts in water for the direct alkylation of amines with alcohols has been demonstrated as a convenient alternative to conventional alkylation methods that require pre-activation of the alcohol. researchgate.net

While transition-metal catalysis is a dominant strategy, metal-free alkylation methods offer an attractive alternative, avoiding potential metal contamination in the final product.

One such approach is the silylboronate-mediated defluorinative amination of aryl fluorides with secondary amines. nih.gov This transition-metal-free method utilizes the cooperation of triethylsilylboronate (Et3SiBpin) and potassium tert-butoxide (KOtBu) to enable the cross-coupling of C-F and N-H bonds at room temperature. nih.gov This strategy is particularly noteworthy for its ability to selectively activate the C-F bond in the presence of other potentially reactive functional groups. nih.gov A wide variety of aryl fluorides can react with secondary amines, including N-alkylanilines and dialkylamines, to produce tertiary amines. nih.gov While this method focuses on tertiary amine synthesis, it highlights the potential for metal-free C-N bond formation involving fluorinated aromatics.

Another relevant metal-free approach is the Gabriel synthesis, a classic method for preparing primary amines. masterorganicchemistry.com This process involves the N-alkylation of phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine using hydrazine. masterorganicchemistry.com The use of phthalimide prevents over-alkylation, a common issue in direct alkylation of amines. masterorganicchemistry.com This method is suitable for synthesizing a wide variety of primary amines. masterorganicchemistry.com

Organocatalysis also presents a metal-free avenue for C-N bond formation. For instance, an organocatalyzed enantioselective amination of 2-hydroxybenzo[c]phenanthrene derivatives with diazodicarboxamides has been reported for the synthesis of helicenes. researchgate.net While the substrate is different, this demonstrates the principle of using chiral organic molecules to catalyze amination reactions.

MethodReagentsKey FeaturesReference
Silylboronate-mediated aminationTriethylsilylboronate, KOtBuTransition-metal-free, room temperature, C-F bond activation nih.gov
Gabriel SynthesisPhthalimide, alkyl halide, hydrazineSynthesis of primary amines, avoids over-alkylation masterorganicchemistry.com
Organocatalyzed AminationChiral phosphoric acid, diazodicarboxamideEnantioselective C-N bond formation researchgate.net

Biocatalytic Synthesis of Chiral Fluorinated Amines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. core.ac.ukwiley.com Enzymes, particularly engineered dehydrogenases and transaminases, provide a green and efficient alternative to traditional chemical methods for producing single-enantiomer amine compounds. wiley.comnih.gov

Engineered Amine Dehydrogenases for Asymmetric Synthesis

Amine dehydrogenases (AmDHs) are a valuable class of enzymes for the asymmetric synthesis of chiral amines via the reductive amination of prochiral ketones, using ammonia as the amine source. manchester.ac.uk The engineering of native dehydrogenases, such as amino acid dehydrogenases, has expanded their substrate scope to include ketones lacking a carboxyl group, which is crucial for synthesizing compounds like this compound. researchgate.net

Directed evolution and structure-guided mutagenesis are key strategies for developing highly active and selective AmDHs. nih.gov For instance, engineering an AmDH from Jeotgalicoccus aerolatus by enlarging the active pocket and creating a more hydrophobic entrance resulted in a variant with high activity towards various alkyl (hetero)aryl ketones. nih.gov This engineered enzyme, Ja-AmDH-M33, demonstrated the ability to synthesize a range of chiral primary amines with conversions up to 99% and excellent enantioselectivities (up to >99% ee). nih.gov

Similarly, fungal reductive aminases (RedAms) from Neosartorya species have been shown to effectively use ammonia as an amine partner. manchester.ac.uk The RedAm from Neosartorya fischeri (NfRedAm) catalyzed the reductive amination of 4-fluoroacetophenone, an analogue of the precursor to this compound, yielding the corresponding (R)-amine with 96% enantiomeric excess. manchester.ac.uk

Research has also focused on evolving phenylalanine dehydrogenase (PheDH) from Rhodococcus sp. A triple mutant (K66Q/S149G/N262C) was successfully engineered to catalyze the reductive amination of phenylacetone (B166967) and 4-phenyl-2-butanone, producing the corresponding (R)-amines with >98% ee. researchgate.net These engineering efforts highlight the potential to create bespoke AmDHs for specific fluorinated ketone substrates.

Table 1: Examples of Engineered Amine Dehydrogenases in the Synthesis of Chiral Amines

Enzyme VariantParent EnzymeSubstrate ExampleProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
NfRedAmReductive Aminase (Neosartorya fischeri)4-Fluoroacetophenone(R)44-76%96% manchester.ac.uk
Ja-AmDH-M33Amine Dehydrogenase (Jeotgalicoccus aerolatus)Alkyl (hetero)aryl ketonesNot specifiedup to 99%up to >99% nih.gov
TM_pheDHPhenylalanine Dehydrogenase (Rhodococcus sp.)Phenylacetone(R)Not specified>98% researchgate.net

ω-Transaminases in Stereoselective Amination Reactions

ω-Transaminases (ω-TAs) are another cornerstone of biocatalytic amine synthesis. wiley.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or D-alanine, to a ketone acceptor, producing a chiral amine. wiley.comnih.gov The reaction is reversible, but strategies exist to drive it towards product formation. wiley.com

The synthesis of fluorinated chiral amines has been successfully demonstrated using ω-TAs. A library of 21 (R)-enantioselective ω-TAs was screened for the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a key building block for anti-tumor drugs, from the corresponding prochiral ketone. nih.gov Eighteen of these enzymes showed activity, with the ω-TA from Arthrobacter sp. (AbTA) being particularly effective. nih.gov This highlights the power of screening diverse enzyme collections to find catalysts for specific fluorinated substrates.

The stereochemical outcome depends on the choice of enzyme, as both (R)- and (S)-selective ω-TAs are widely available. wiley.com This dual stereoselectivity allows for the production of either enantiomer of a target amine, which is crucial in pharmaceutical development. nih.gov For example, the synthesis of sitagliptin, an anti-diabetic drug, was achieved on a 200 g/L scale using an engineered (R)-selective ω-TA. wiley.com This demonstrates the industrial viability of ω-TA-catalyzed processes. The synthesis of β,β-difluoroamines has also been achieved using transaminases, starting from the corresponding difluoroketones. rsc.org

Enzyme Immobilization and Process Optimization in Biocatalysis

For biocatalytic processes to be economically viable, the stability and reusability of the enzyme are critical. Enzyme immobilization is a key strategy to achieve this, allowing for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. core.ac.uknih.gov

Common methods involve adsorbing enzymes onto solid supports, such as polypropylene (B1209903). core.ac.uk For instance, certain lipases have been immobilized on Accurel polypropylene and reused for 10 cycles without a significant loss of activity or enantioselectivity. core.ac.uk Such principles are directly applicable to AmDHs and ω-TAs.

More advanced strategies involve genetic modification of the enzyme to facilitate purification and immobilization. A binary tag system, composed of an elastin-like polypeptide (ELP) and a His-tag, has been used to rapidly purify a β-glucosidase from crude fermentation broth. nih.gov This tagged enzyme was then immobilized via biomimetic mineralization into a hybrid nanoflower structure. nih.gov This immobilized enzyme showed excellent operational stability and recyclability, demonstrating a modern approach to creating robust biocatalysts. nih.gov

Overcoming Equilibrium Limitations in Enzymatic Aminations

A significant challenge in amination reactions catalyzed by both AmDHs and ω-TAs is managing the reaction equilibrium, which can limit product conversion. wiley.com Several strategies have been developed to overcome this limitation.

For ω-TA reactions, a straightforward approach is to use a large excess of the amine donor (e.g., isopropylamine), which shifts the equilibrium towards the desired amine product. wiley.com Another effective method is the removal of the ketone byproduct. For example, when isopropylamine is the donor, the co-product is acetone, which can be removed by evaporation.

A more sophisticated strategy involves creating a multi-enzyme cascade system that regenerates the necessary cofactors and removes byproducts in situ. wiley.com For ω-TAs, a system using catalytic amounts of L-alanine as the initial amine donor can be coupled with an alanine (B10760859) dehydrogenase (AlaDH) and a formate (B1220265) dehydrogenase (FDH). wiley.com The AlaDH uses ammonia to regenerate L-alanine from the pyruvate (B1213749) byproduct, while the FDH regenerates the NADH cofactor required by the AlaDH. This elegant one-pot system effectively drives the reaction to completion using inexpensive ammonium (B1175870) formate as the nitrogen source. wiley.com Similarly, for AmDH reactions, a cofactor regeneration system using an enzyme like formate dehydrogenase or glucose dehydrogenase is essential for driving the reaction forward.

Radical-Mediated Synthetic Pathways

In addition to biocatalysis, radical-mediated pathways offer novel methods for synthesizing complex amine analogues. These methods can create structures that are not easily accessible through other means.

Strain-Release Amination of Strained Carbocycles

Strain-release amination is a powerful strategy that harnesses the potential energy stored in small, strained ring systems to form new carbon-nitrogen bonds. acs.orgnih.gov This method allows for the direct attachment of valuable bioisosteres, such as bicyclo[1.1.1]pentanes, azetidines, and cyclobutanes, to an amine scaffold. nih.govanu.edu.au Alternatively, it can be used to install an amine group onto the strained carbocycle itself. baranlab.org

The reaction typically involves the opening of a highly strained C–C or C–N bond by an amine nucleophile. nih.gov For example, [1.1.1]propellane, a highly strained molecule, can react directly with amines to form tertiary amines containing the bicyclo[1.1.1]pentane motif, a desirable structure in medicinal chemistry. nih.govbaranlab.org This "propellerization" of amines provides rapid access to complex structures that would otherwise require multi-step syntheses. nih.gov This methodology is particularly useful for late-stage functionalization, allowing for the diversification of drug candidates. anu.edu.au While not a direct synthesis of this compound, this strategy provides a route to analogues where the pentyl group is replaced by a rigid, strained carbocyclic system, significantly altering the molecule's three-dimensional shape and properties. acs.orgnih.gov

C-Centered and N-Centered Radical Pathways for Amine Formation

Radical-based methodologies have emerged as powerful tools for the formation of C-N bonds, offering mild reaction conditions and high functional group tolerance. The synthesis of this compound and its analogues can be envisioned through pathways involving both carbon-centered and nitrogen-centered radicals.

A pertinent example of a radical-based approach is the photocatalytic hydroaminoalkylation of styrenes with unprotected primary alkylamines. organic-chemistry.orgresearchgate.netnih.govacs.org This method, utilizing visible-light photoredox catalysis in conjunction with hydrogen atom transfer (HAT) catalysis, allows for the direct and modular synthesis of γ-arylamines. organic-chemistry.orgresearchgate.netnih.govacs.org While not a direct synthesis of this compound, the underlying principle can be adapted. For instance, the reaction of a suitable styrene (B11656) derivative with a pentylamine radical precursor could furnish the desired scaffold. The reaction typically employs an organophotocatalyst, such as 3DPA2FBN, and a HAT catalyst like an azide (B81097) species, to generate an α-amino radical from the primary amine. organic-chemistry.org This radical then adds to the styrene, and subsequent hydrogen atom abstraction yields the final product. The process is notable for its scalability and can even be performed in a continuous flow setup. organic-chemistry.orgresearchgate.netnih.gov

Another strategy involves the generation of benzylic radicals from alkylbenzenes, which can then be coupled with an amine source. Metallaphotoredox catalysis has been shown to facilitate the alkylation of benzylic C(sp³)–H bonds. rsc.org In a reported system, a photocatalyst excites an electron-rich alkene to a radical cation, which can then abstract a hydrogen atom from a benzylic position, generating a benzylic radical. rsc.org This radical can then be trapped by a copper(II)-activated enone, ultimately leading to a γ-aryl ketone. rsc.org A subsequent reductive amination of this ketone would yield the target amine.

The direct synthesis of benzylic amines can also be achieved through the addition of alkyl radicals to imines. A zinc-mediated multicomponent reaction of aromatic halides, amines, and paraformaldehyde provides a straightforward route to functionalized tertiary benzylamines through the in situ formation of arylzinc reagents. organic-chemistry.org For primary amines like this compound, a variation of this approach could be envisioned where a pre-formed imine is reacted with a suitable alkyl radical source.

Radical Pathway Key Features Potential Application for this compound Synthesis Reference
Photocatalytic HydroaminoalkylationUtilizes visible light, organophotocatalyst, and HAT catalyst; tolerates unprotected primary amines.Reaction of a 4-fluorostyrene (B1294925) derivative with a pentylamine radical precursor. organic-chemistry.orgresearchgate.netnih.govacs.org
Metallaphotoredox C-H AlkylationFunctionalizes benzylic C-H bonds via a generated benzylic radical.Generation of a γ-(4-fluorophenyl) ketone followed by reductive amination. rsc.org
Zinc-Mediated Multicomponent ReactionIn situ formation of organozinc reagents for addition to imines.Adaptation for primary amine synthesis by reacting a pre-formed imine with an alkyl radical. organic-chemistry.org

Multicomponent Reactions and Cascade Processes for Diversification

Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and molecular diversity by combining multiple synthetic steps into a single operation. These strategies are highly valuable for creating libraries of analogues based on the this compound scaffold.

A zinc-mediated carbonyl alkylative amination has been developed for the synthesis of α-branched amines. nih.govacs.org This method circumvents some limitations of classical reductive amination, particularly with sterically hindered ketones. nih.govacs.org The reaction involves the addition of nucleophilic alkyl radicals to iminium ion electrophiles. nih.govacs.org This approach could be directly applied to the synthesis of this compound analogues by varying the aldehyde, amine, and alkyl halide components.

Cascade reactions, where the product of one reaction serves as the substrate for the next in the same pot, are also powerful tools. A palladium-catalyzed carbonylative aminohomologation of aryl halides has been reported for the direct synthesis of benzylic amines. researchgate.net This reaction proceeds through a tandem sequence of palladium-catalyzed formylation, followed by imine formation and subsequent reduction. researchgate.net Applying this to 4-fluorobromobenzene and a suitable amine source under a carbon monoxide atmosphere could provide a direct route to this compound.

Furthermore, cascade reactions involving intramolecular Prins/Friedel-Crafts cyclizations have been used to synthesize 4-aryltetralin-2-ols. beilstein-journals.orgnih.gov This type of cascade, which generates a benzylic carbenium ion that is subsequently trapped by an aromatic ring, showcases the potential for complex molecule synthesis in a single step. While not directly applicable to the acyclic target, the principle of generating a reactive intermediate that triggers a subsequent bond formation is a key concept in designing cascade reactions for amine synthesis. Enzymatic cascades have also been developed for the stereoselective synthesis of amides from nitriles, which could be a potential route to chiral amide precursors of the target amine. nih.gov

Reaction Type Key Transformation Relevance to this compound Scaffold Reference
Zinc-Mediated Carbonyl Alkylative AminationMulticomponent reaction of an aldehyde, amine, and alkyl halide.Direct synthesis of diverse α-branched aryl amines. nih.govacs.org
Palladium-Catalyzed Carbonylative AminohomologationTandem formylation, imine formation, and reduction of aryl halides.Direct synthesis of benzylic amines from aryl halides. researchgate.net
Prins/Friedel-Crafts CyclizationCascade reaction forming multiple C-C bonds.Demonstrates the power of cascade strategies for complex scaffolds. beilstein-journals.orgnih.gov
Enzymatic CascadeStereoselective amide synthesis from nitriles.Potential route to chiral precursors. nih.gov

Synthetic Routes to Key Intermediates for this compound Scaffolds

The synthesis of this compound often relies on the availability of key intermediates, primarily the corresponding ketone, 1-(4-fluorophenyl)pentan-1-one (B1361786), and the imine derived from it.

Synthesis of 1-(4-Fluorophenyl)pentan-1-one:

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. mdpi.comkoreascience.krresearchgate.net This reaction involves the acylation of an aromatic ring, in this case, fluorobenzene (B45895), with an acylating agent such as pentanoyl chloride or pentanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically proceeds with good yield and selectivity for the para-substituted product due to the directing effect of the fluorine atom.

Alternatively, 1-(4-fluorophenyl)pentan-1-one can be prepared from 4-fluorobenzonitrile (B33359). google.comresearchgate.netsigmaaldrich.com This can be achieved through a Grignard reaction, where the nitrile is treated with a butylmagnesium halide (e.g., butylmagnesium bromide), followed by acidic workup to hydrolyze the resulting imine intermediate to the ketone.

Synthesis of the Imine and Reductive Amination:

The final step in many synthetic routes to this compound is the reductive amination of 1-(4-fluorophenyl)pentan-1-one. nih.govacsgcipr.orgnih.gov This two-step, one-pot process involves the initial formation of an imine by reacting the ketone with an amine source, typically ammonia or an ammonia equivalent like ammonium acetate. The imine is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The use of chiral catalysts or auxiliaries in this step can lead to the enantioselective synthesis of a specific stereoisomer of the amine.

Intermediate Synthetic Method Reagents and Conditions Reference
1-(4-Fluorophenyl)pentan-1-oneFriedel-Crafts AcylationFluorobenzene, pentanoyl chloride/anhydride, AlCl₃ mdpi.comkoreascience.krresearchgate.net
1-(4-Fluorophenyl)pentan-1-oneGrignard Reaction4-Fluorobenzonitrile, butylmagnesium halide, then H₃O⁺ google.comresearchgate.netsigmaaldrich.com
This compoundReductive Amination1-(4-Fluorophenyl)pentan-1-one, NH₃/NH₄OAc, NaBH₄/NaBH₃CN or H₂/catalyst nih.govacsgcipr.orgnih.gov

Chemical Reactivity and Transformation of 1 4 Fluorophenyl Pentylamine and Its Derivatives

Reactions Involving the Primary Amine Functionality

The primary amine group is a key functional group in 1-(4-Fluorophenyl)pentylamine, dictating much of its chemical behavior. This functionality allows the compound to participate in a variety of reactions, including acid-base equilibria, acylation, condensation, and N-alkylation/derivatization.

Protonation Studies and Acid-Base Equilibria

Primary amines, such as this compound, are basic and can accept a proton to form an ammonium (B1175870) ion in the presence of an acid. utexas.edulibretexts.org The equilibrium of this reaction is dependent on the pH of the solution and the pKa of the amine. utexas.edumasterorganicchemistry.com The pKa value is a measure of the acidity of the conjugate acid; a lower pKa indicates a stronger acid and a weaker conjugate base. masterorganicchemistry.com

The protonation state of an amine can significantly influence its physical and chemical properties, including its solubility and interactions with other molecules. utexas.edu In an acidic environment (pH < pKa), the protonated form will be predominant, while in a basic environment (pH > pKa), the deprotonated (neutral) form will be more abundant. utexas.edu The equilibrium between the protonated and deprotonated forms is a fundamental aspect of the chemistry of amines in aqueous solutions. libretexts.org

Table 1: General Acid-Base Equilibrium of this compound

ReactantProductEquilibrium Condition
This compound (R-NH₂) + H₃O⁺1-(4-Fluorophenyl)pentylammonium (R-NH₃⁺) + H₂OpH < pKa
1-(4-Fluorophenyl)pentylammonium (R-NH₃⁺) + OH⁻This compound (R-NH₂) + H₂OpH > pKa

Note: 'R' represents the (4-Fluorophenyl)pentyl group.

Acylation Reactions for Amide Formation

The primary amine of this compound can readily react with acylating agents, such as acid chlorides or acid anhydrides, to form amides. libretexts.org This reaction, a type of nucleophilic acyl substitution, is a common and effective method for synthesizing amides. libretexts.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). libretexts.org

Various reagents and conditions can be employed to facilitate amide bond formation, including the use of coupling agents to activate carboxylic acids for reaction with amines. organic-chemistry.org The resulting amides are generally stable compounds and are prevalent in many biologically active molecules and materials. researchgate.net

A specific example is the synthesis of N-(4-fluorophenyl)butyramide from 4-fluoroaniline (B128567) and butyraldoxime, which proceeds with significant conversion. core.ac.uk

Condensation Reactions with Carbonyl Compounds

Primary amines can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.orgvanderbilt.edu This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. pressbooks.pub The formation of the imine is often reversible and can be influenced by the reaction conditions, such as pH and the removal of water. vanderbilt.edupressbooks.pub

These condensation reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen double bonds. libretexts.org

N-Alkylation and N-Derivatization Reactions

The nitrogen atom of the primary amine in this compound is nucleophilic and can react with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. This process is known as N-alkylation. google.com The reaction proceeds via a nucleophilic substitution mechanism.

Furthermore, a variety of other derivatization reactions can be performed on the primary amine. For example, reaction with 1-fluoro-2,4-dinitrobenzene (B121222) is a common method for the derivatization of n-alkylamines. nih.gov The reactivity in such derivatizations can be influenced by factors like the hydrophobicity of the alkyl chain. nih.gov

Transformations of the Aromatic Fluorophenyl Moiety

The 4-fluorophenyl group of this compound also possesses distinct reactivity, primarily governed by the principles of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The directing effect of the fluorine is due to the donation of its lone pair electrons into the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. lkouniv.ac.in Despite being deactivating, fluorobenzene (B45895) exhibits some anomalous reactivity in EAS, with para-substitution often being faster than a single position in benzene. acs.org This is attributed to a unique interplay of inductive and resonance effects. acs.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqminia.edu.eg The presence of the pentylamine side chain may also influence the regioselectivity of these reactions due to steric hindrance and its own electronic effects on the ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Fluorophenyl Moiety

Electrophile (E⁺)Major Product(s)Rationale
NO₂⁺ (Nitration)2-Nitro-1-(4-fluorophenyl)pentylamineOrtho, para-directing effect of fluorine. acs.orglkouniv.ac.in
Br⁺ (Bromination)2-Bromo-1-(4-fluorophenyl)pentylamineOrtho, para-directing effect of fluorine. acs.orglkouniv.ac.in
SO₃ (Sulfonation)2-((4-Fluorophenyl)(pentylamino)methyl)benzenesulfonic acidOrtho, para-directing effect of fluorine. uomustansiriyah.edu.iq
R⁺ (Alkylation)2-Alkyl-1-(4-fluorophenyl)pentylamineOrtho, para-directing effect of fluorine. lkouniv.ac.in
RCO⁺ (Acylation)2-Acyl-1-(4-fluorophenyl)pentylamineOrtho, para-directing effect of fluorine. lkouniv.ac.in

Note: The positions are numbered relative to the pentylamine substituent.

Nucleophilic Aromatic Substitution Considerations

The fluorine atom on the phenyl ring of this compound is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by potent electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution of the fluorine atom can occur. vulcanchem.com The success of such reactions is often dependent on the specific nucleophile and reaction conditions employed. For instance, the use of strong bases like KOH in DMSO can facilitate the SNAr of fluoroarenes with various nucleophiles, including alcohols, phenols, and amines. nih.govresearchgate.net This approach has been shown to be effective for fluoroarenes bearing both electron-withdrawing and electron-donating groups. researchgate.net

The reactivity of the C-F bond towards nucleophilic substitution is significantly lower than that of C-Cl and C-Br bonds under similar conditions. nih.gov Mechanistic studies involving the reaction of fluoroarenes with amide enolates have demonstrated that these reactions can proceed under relatively mild conditions. researchgate.net Furthermore, the use of mechanochemistry, such as planetary ball milling, has been explored as an environmentally favorable method for conducting SNAr on per-fluorinated arenes with limited solvent. lboro.ac.uk

In the context of related structures, studies on 4-fluoroaniline have shown that nucleophilic substitution of the fluorine can be achieved using reagents like KF or CsF in polar aprotic solvents, with the reactivity of the fluoride (B91410) ion enhanced by crown ethers or quaternary ammonium salts.

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

For derivatives of this compound, the amine functionality, particularly after conversion to a more effective DMG like an amide or a tertiary amine, can direct metalation. wikipedia.orgorganic-chemistry.org The fluorine atom itself is considered a moderate directing group. organic-chemistry.org The process involves the interaction of the DMG with an alkyllithium compound, such as n-butyllithium, leading to the formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with a variety of electrophiles to introduce new substituents exclusively at the ortho position. wikipedia.orgorganic-chemistry.org

The strength of the DMG is crucial, with amides and tertiary amines being more effective than a simple amine. wikipedia.orgorganic-chemistry.org The choice of the organolithium reagent and solvent system also plays a significant role in the efficiency of the reaction. uwindsor.ca For instance, the use of highly basic alkyllithiums like sec-BuLi or t-BuLi, often in the presence of a chelating agent like TMEDA, can enhance the rate of deprotonation. baranlab.org

This strategy has been successfully applied to a range of aromatic compounds, including tertiary anilines and benzyl (B1604629) amines, for the synthesis of complex molecules. wikipedia.org

Reactivity of the Pentyl Chain

The pentyl chain of this compound provides a scaffold for various chemical transformations, primarily involving the functionalization of its aliphatic C-H bonds and oxidative reactions.

Functionalization of Aliphatic C-H Bonds

The functionalization of C(sp³)–H bonds in alkylamines is a significant area of research, aiming to streamline the synthesis of complex amine-containing molecules. nih.gov While the α-C–H bonds adjacent to the nitrogen in alkylamines are generally inert, various catalytic systems have been developed to activate these positions for subsequent reactions. chemrxiv.org

One approach involves the use of photoredox catalysis to generate amine radical cations, which can then undergo further transformations. nih.gov Another strategy employs reversible hydrogen atom transfer (HAT) catalysis, which has shown excellent site-selectivity in the alkylation of N-alkylamines. nih.gov

For β-C–H functionalization, a cooperative catalytic system involving B(C₆F₅)₃ and a chiral Lewis acid has been developed. acs.orgnih.gov This method allows for the conversion of an N-alkylamine into an enamine, which then reacts enantioselectively with an α,β-unsaturated compound. acs.orgnih.gov This approach is notable for its tolerance of various functional groups and its applicability to the late-stage modification of complex molecules. acs.orgnih.gov

Palladium-catalyzed γ-C(sp³)–H arylation of tertiary alkylamines has also been reported, using aryl boronic acids as coupling partners to introduce functionality at the γ-position of the alkyl chain. acs.org

Oxidative Transformations

The primary amine group in this compound and its derivatives can undergo a variety of oxidative transformations. Metal-free aerobic oxidation, initiated by radical initiators like azobisisobutyronitrile (AIBN), can lead to the oxidative coupling of primary amines to form imines. acs.orgorganic-chemistry.org This method utilizes dioxygen as the sole oxidant, presenting a "green" alternative to metal-based oxidation systems. organic-chemistry.org However, the oxidation of aliphatic amines under these conditions sometimes results in lower yields compared to benzylic amines. acs.org

Another approach involves the use of manganese oxide octahedral molecular sieves (OMS-2) as a heterogeneous catalyst for the transformation of primary amines into primary amides through a sequence of oxidative dehydrogenation and subsequent hydration. rsc.org

Furthermore, primary amines can be oxidized to their corresponding oximes with high efficiency using molecular oxygen in the presence of catalysts such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃). nih.govacs.org This reaction is chemoselective and proceeds via an α-aminoalkyl radical intermediate. nih.govacs.org The amine group can also be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate. evitachem.com

Synthesis of Complex Derivatives Featuring this compound Scaffolds

The this compound scaffold can be incorporated into more complex molecular architectures, such as triazinane derivatives, through reactions involving the primary amine functionality.

Formation of Triazinane Derivatives from Pentylamine and Fluoroanilines

The synthesis of triazinane derivatives often involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.commdpi.com The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution. mdpi.com

A typical synthetic route involves the initial reaction of cyanuric chloride with a substituted aniline, such as a fluoroaniline, at low temperatures (0–5 °C). mdpi.com This is followed by the substitution of a second chlorine atom with a primary amine, like pentylamine, at room temperature. mdpi.com The final chlorine atom can then be displaced by another nucleophile, such as hydrazine, under reflux conditions. mdpi.com

The order of nucleophile addition is critical, as it is difficult to substitute other nucleophiles once an amine has been incorporated onto the s-triazine ring. nih.gov For the synthesis of O,N-type substituted s-triazines, the oxygen-containing nucleophile should be introduced first. nih.gov

Various amines, including aniline, piperidine, and morpholine, have been used in the synthesis of diverse s-triazine derivatives. mdpi.comnih.gov In some cases, the reaction of a primary amine with formaldehyde (B43269) and thiourea (B124793) can lead to the formation of hexahydro-1,3,5-triazine-2-thione derivatives. researchgate.net

Development of Fluorinated Amino Acid Derivatives

The synthesis of fluorinated amino acids has become a significant area of research due to the ability of fluorine to enhance the metabolic stability and modulate the biological activity of peptides and proteins. nih.govrsc.org The incorporation of fluorine can alter the physicochemical properties of amino acids, such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles of drug candidates. mdpi.comnih.gov

Methodologies for creating these valuable compounds often rely on two main strategies: the use of fluorinated building blocks or the direct fluorination of amino acid precursors. rsc.orgbenthamscience.com Research has focused on developing methods to access complex, non-proteinogenic amino acids containing single or multiple fluorine atoms, such as CF3 or SF5 groups. nih.gov Synthetic routes may involve advanced techniques like photocatalysis and palladium cross-coupling to construct the desired molecular frameworks. nih.govnih.gov While general methods for synthesizing fluorinated β-amino acids are well-documented, including lipase-catalyzed resolutions of racemic esters mdpi.com, specific examples detailing the direct conversion or elaboration of this compound into a fluorinated amino acid derivative would follow these established principles, utilizing the inherent fluorine atom and the reactive amine handle.

Table 1: Synthetic Strategies for Fluorinated Amino Acids

Strategy Description Key Features
Fluorinated Building Blocks Utilizes small, readily available fluorinated molecules as starting materials for elaboration into amino acid structures. rsc.orgbenthamscience.com Access to diverse and complex structures.
Direct Fluorination Involves the late-stage introduction of fluorine onto an existing amino acid scaffold. rsc.orgnih.gov Useful for modifying complex molecules and peptides.

| Enzymatic Resolution | Employs enzymes, such as lipases, to separate enantiomers of racemic fluorinated amino acid precursors. mdpi.com | Provides access to enantiomerically pure compounds. |

N-Aryl Glyoxamide Derivatives via Ring-Opening Reactions

N-Aryl glyoxamides are a class of compounds that have been investigated for various biological activities. rsc.orggrafiati.com A common and efficient method for their synthesis involves the ring-opening of N-substituted isatins with amines. rsc.orguts.edu.auresearchgate.net This reaction cleaves the isatin (B1672199) ring to generate a glyoxamide moiety appended with the nucleophilic amine.

In this context, this compound can serve as the amine nucleophile. The reaction with an N-aryl isatin would proceed via nucleophilic attack of the primary amine of this compound on the C2-carbonyl of the isatin ring, leading to the formation of an N-aryl glyoxamide derivative bearing the 1-(4-fluorophenyl)pentyl group. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent like dichloromethane. uts.edu.au The resulting derivatives are of interest as they can be converted into various salts to modulate their properties. uts.edu.auresearchgate.net

Table 2: Ring-Opening of N-Substituted Isatins

Reactant 1 Reactant 2 Product Class Reaction Type
N-Aryl Isatin Primary or Secondary Amine N-Aryl Glyoxamide Nucleophilic Ring-Opening
N-Sulfonylisatin N,N-dimethylethane-1,2-diamine Phenylglyoxamide derivative Ring-Opening uts.edu.au

Propargylamines via Catalytic Alkynylation

Propargylamines are crucial building blocks in organic synthesis, serving as precursors for a multitude of nitrogen-containing heterocycles and biologically active molecules. organic-chemistry.orgresearchgate.netnih.gov One of the most powerful methods for their synthesis is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, often referred to as the A³ coupling reaction. organic-chemistry.orgorganic-chemistry.org

This reaction is typically catalyzed by a transition metal, with copper and gold complexes being particularly effective. organic-chemistry.orgorganic-chemistry.org In a typical A³ coupling, this compound would react with an aldehyde and a terminal alkyne in the presence of a catalyst. The reaction proceeds through the in-situ formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the metal acetylide. nih.govrsc.org This methodology provides direct access to a wide range of structurally diverse propargylamines. rsc.orgacs.org

Table 3: Catalytic Systems for Propargylamine Synthesis

Catalyst System Reactants Key Features
Cu(I) Complexes Aldehyde, Amine, Alkyne Highly efficient, often used in one-pot reactions. organic-chemistry.org
Gold(III) Salen Complex Aldehyde, Amine, Alkyne Effective in water, allowing for greener synthesis. organic-chemistry.org
Diethylzinc/Carboxylic Acids N-unprotected Ketimine, Alkyne Allows direct synthesis of N-unprotected propargylamines. rsc.orgrsc.org

Chalcone-Based Schiff Bases

Schiff bases derived from chalcones are a well-known class of compounds with a broad spectrum of biological activities. jddtonline.infojddtonline.infonih.gov These compounds are synthesized through the condensation reaction between the amino group of a primary amine and the carbonyl group of a chalcone (B49325). jddtonline.infoekb.eg The resulting imine or azomethine linkage is a key structural feature. jddtonline.infoekb.eg

The synthesis of a chalcone-based Schiff base using this compound involves its reaction with a suitable chalcone derivative (1,3-diaryl-2-propen-1-one). The reaction is typically carried out under acidic or basic catalysis and may involve heating. jddtonline.infoekb.eg The presence of the 4-fluorophenyl group from the amine and the diverse substitution patterns possible on the chalcone backbone allow for the creation of a large library of Schiff bases for biological screening. nih.govpnrjournal.com These Schiff bases can also act as ligands for metal complexes, which often exhibit enhanced biological activity compared to the free ligands. tandfonline.com

Table 4: Synthesis of Chalcone-Based Schiff Bases

Reactant 1 Reactant 2 Product Reaction Type
Chalcone Primary Amine Schiff Base Condensation jddtonline.infoekb.eg
1,3-Diphenylprop-2-en-1-one 2,4-Dinitrophenylhydrazine N-(2,4-dinitrophenyl)-N'-(1,3-diphenyl-allylidene)-hydrazine Condensation jddtonline.info

Mechanistic Insights into the Synthesis and Reactions of this compound

The study of reaction mechanisms involving the chemical compound this compound provides fundamental understanding of its synthesis and reactivity. This article delves into the catalytic cycles, stereochemical pathways, and strain-release amination mechanisms pertinent to this compound and its analogs.

Synthesis and Manufacturing of 1 4 Fluorophenyl Pentylamine

Common Synthetic Routes

Reductive Amination: A prevalent method for synthesizing this compound is the reductive amination of 1-(4-fluorophenyl)-1-pentanone. This reaction involves condensing the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine using a suitable reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. rsc.org

Biocatalytic Synthesis: Modern synthetic approaches increasingly utilize enzymes for their high stereoselectivity. Engineered biocatalysts, such as reductive aminases (RedAms) or amine dehydrogenases (AmDHs), can be employed for the asymmetric synthesis of chiral amines. d-nb.infonih.gov These enzymes can convert a prochiral ketone, like 1-(4-fluorophenyl)-1-pentanone, into a specific enantiomer of the amine product with high enantiomeric excess. nih.gov For example, engineered phenylalanine dehydrogenase has been shown to convert p-fluorophenylacetone to (S)-1-(4-fluorophenyl)propylamine, demonstrating the feasibility of this approach for related structures. nih.gov

From Nitriles: An alternative route described in patent literature involves the reaction of 4-fluorobenzonitrile (B33359) with an organometallic reagent. google.com In this method, butyllithium (B86547) is added to 4-fluorobenzonitrile, followed by a reaction sequence that constructs the pentylamine side chain to yield the final product. google.com

Reaction Mechanisms

The mechanism of reductive amination begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, 1-(4-fluorophenyl)-1-pentanone. This is followed by dehydration to form a protonated imine (iminium ion). The reducing agent, for instance, a hydride from sodium cyanoborohydride, then attacks the electrophilic carbon of the iminium ion to furnish the final primary amine. The use of a mild reducing agent like NaBH₃CN is advantageous as it selectively reduces the iminium ion without significantly reducing the starting ketone.

In biocatalytic reductive amination, the enzyme's active site binds the ketone and an amine donor. A cofactor, typically NAD(P)H, provides the hydride for the stereospecific reduction of the enzyme-bound imine intermediate, leading to the formation of a single enantiomer of the chiral amine. nih.gov

Advanced Characterization Techniques in Chemical Research of 1 4 Fluorophenyl Pentylamine

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are instrumental in piecing together the molecular puzzle of 1-(4-Fluorophenyl)pentylamine. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the various protons within the molecule. The aromatic protons on the fluorophenyl ring typically appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effect of the fluorine atom and the aromatic ring current. The protons of the pentylamine chain exhibit characteristic chemical shifts and splitting patterns based on their proximity to the amine group and the aromatic ring.

¹³C NMR: Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with the chemical shifts being highly sensitive to the local electronic environment. oregonstate.edu The carbons of the fluorophenyl ring show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). mdpi.com The aliphatic carbons of the pentylamine chain appear in the upfield region of the spectrum. oregonstate.edu

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-active nucleus, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. biophysics.org The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to a phenyl ring. magritek.com This technique is particularly sensitive to changes in the electronic environment around the fluorine atom. biophysics.org

Table 1: Representative NMR Data for this compound and Related Structures

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H 7.00 - 7.40 m Aromatic protons
¹H 3.50 - 4.00 t CH-NH₂
¹H 1.20 - 1.80 m -CH₂- chain
¹H 0.80 - 1.00 t -CH₃
¹³C 160 - 165 (d, ¹JCF) d C-F
¹³C 125 - 140 m Aromatic carbons
¹³C 50 - 60 s CH-NH₂
¹³C 20 - 40 m -CH₂- chain
¹³C ~14 s -CH₃
¹⁹F -110 to -120 s Ar-F

Note: This table presents generalized data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Key vibrational frequencies for this compound would include:

N-H stretching: The primary amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

C=C stretching: The aromatic ring will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the range of 1100-1250 cm⁻¹.

N-H bending: The bending vibration of the N-H bond in the primary amine can be seen around 1590-1650 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch > 3000
Alkyl Chain C-H Stretch < 3000
Aromatic Ring C=C Stretch 1450 - 1600
Aryl Fluoride (B91410) C-F Stretch 1100 - 1250
Primary Amine N-H Bend 1590 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uv-vis-spectral-atlas-mainz.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is dominated by the absorptions of the fluorophenyl group. The presence of the aromatic ring gives rise to characteristic π → π* transitions. The position of the absorption maximum (λmax) can be influenced by the solvent polarity. rsc.org

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of this compound (C₁₁H₁₆FN), distinguishing it from other compounds with the same nominal mass. rsc.org

Tandem Mass Spectrometry (MS-MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented and their fragments are subsequently analyzed. nationalmaglab.org This process provides valuable information about the structure of the parent ion. wikipedia.org In a typical MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). uab.edu The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways would include the loss of the pentylamine side chain, cleavage of the C-C bonds within the alkyl chain, and fragmentation of the aromatic ring. This detailed fragmentation analysis helps to confirm the connectivity of the atoms within the molecule. ncsu.edu

Chromatographic and Separation Techniques for Purity Assessment and Isomer Separation

Chromatographic and other separation techniques are indispensable for determining the purity of this compound and for the separation of any potential isomers. These methods are crucial for quality control and for understanding the compound's behavior in subsequent applications. dphen1.com

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. americanpharmaceuticalreview.com It is widely used in pharmaceutical analysis for impurity profiling, which involves the identification and quantification of impurities in drug substances. dphen1.comijpsonline.comconicet.gov.arajprd.com The process typically involves developing a stability-indicating HPLC method that can separate the main compound from its potential degradation products and process-related impurities. dphen1.com

Key Aspects of HPLC Analysis:

Method Development: A systematic approach to method development is crucial. This often involves screening different columns (e.g., C18), mobile phase compositions (e.g., acetonitrile/water gradients), and pH values to achieve optimal separation. americanpharmaceuticalreview.com The goal is to obtain a chromatogram with a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. torontech.com

Purity Determination: The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com Diode array detectors (DAD) can be used for peak purity analysis by comparing the UV spectra across a single peak; a pure peak will exhibit a consistent spectrum. torontech.com

Impurity Profiling: HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for identifying unknown impurities. americanpharmaceuticalreview.comijpsonline.com By analyzing the mass-to-charge ratio of the ions produced from the impurity peaks, researchers can deduce their molecular weights and often their structures. ijpsonline.com This is vital for understanding the synthetic pathway and potential degradation routes. dphen1.com

Table 1: Representative HPLC Parameters for Amine Compound Analysis

Parameter Typical Condition Purpose
Column C18 Reverse-Phase Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) Controls retention and peak shape. The buffer helps to maintain a consistent pH.
Detection UV at 210 nm and 254 nm Allows for the detection of the aromatic ring in the compound.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.

| Injection Volume | 10 µL | A typical volume for analytical injections. |

This table is a generalized representation and specific conditions would be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is particularly useful for identifying any volatile impurities or related substances that may be present in the sample. The analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and adsorption onto the column. restek.comlabrulez.com

To address these challenges, specialized capillary columns, such as those with a base-deactivated stationary phase, are often employed. restek.comrestek.comusra.edu These columns are designed to minimize interactions with basic compounds, resulting in improved peak symmetry and reproducibility. restek.comrestek.com Headspace GC-MS is a variation of the technique that is particularly useful for analyzing volatile compounds in a sample matrix without direct injection of the entire sample, thereby reducing contamination of the GC system. nih.gov

Key Considerations for GC-MS Analysis of Amines:

Column Selection: The use of a column specifically designed for amine analysis, such as an Rtx-Volatile Amine column, is critical for obtaining good chromatographic results. restek.comnih.gov

Derivatization: In some cases, derivatization of the amine to a less polar and more volatile compound can improve chromatographic performance. However, this adds an extra step to the sample preparation and can introduce its own set of potential errors. usra.edu Modern base-deactivated columns often make derivatization unnecessary. usra.edu

Mass Spectrometry: The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which serve as a molecular fingerprint.

Table 2: Illustrative GC-MS Parameters for Volatile Amine Analysis

Parameter Typical Setting Rationale
Column Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µm film thickness Specifically designed for the analysis of volatile amines, providing good peak shape and inertness. nih.gov
Carrier Gas Helium at a constant flow of 2 mL/min An inert carrier gas that is commonly used in GC-MS.
Oven Program Initial temp 40°C, hold for 4 min, ramp at 25°C/min to 250°C, hold for 3 min A temperature program designed to separate compounds with a range of volatilities. nih.gov
Injection Mode Split or Splitless The choice depends on the concentration of the analytes.

| MS Detector | Electron Ionization (EI) at 70 eV | A standard ionization method that produces reproducible mass spectra. |

This table provides an example of typical GC-MS conditions; specific parameters would be optimized for the analysis of impurities in this compound.

Asymmetric Flow Field-Flow Fractionation (AF4) for Particle Uniformity (relevant for functionalized materials using pentylamine)

Asymmetric Flow Field-Flow Fractionation (AF4) is a separation technique that is particularly well-suited for characterizing nanoparticles and macromolecules in the nanometer to micrometer size range. mdpi.comd-nb.inforesearchgate.net Unlike traditional column chromatography, AF4 separates components in a thin, open channel without a stationary phase, which minimizes shear forces and interactions, making it a gentle technique for delicate samples. chromatographyonline.com This is especially relevant when this compound is used to functionalize nanoparticles or other materials. AF4 can be used to assess the size distribution and uniformity of these functionalized particles. acs.orgnih.gov

The principle of AF4 involves a main channel flow and a perpendicular cross-flow that pushes the sample components towards a semi-permeable membrane. researchgate.net Smaller particles, having higher diffusion rates, will equilibrate further from the membrane where the channel flow is faster, and thus elute earlier than larger particles. researchgate.net By coupling AF4 with detectors such as Multi-Angle Light Scattering (MALS) and Dynamic Light Scattering (DLS), detailed information about the size, molar mass, and shape of the particles can be obtained. mdpi.comnih.gov

Applications of AF4 in the context of functionalized materials:

Assessing Particle Size Distribution: AF4 can provide a high-resolution separation of nanoparticles based on their hydrodynamic size, allowing for a detailed assessment of the particle size distribution. chemrxiv.org

Monitoring Functionalization: Changes in particle size upon functionalization with this compound can be monitored to confirm the success of the functionalization process.

Detecting Aggregation: AF4 is effective in separating and quantifying aggregates, which is crucial for the quality control of nanoparticle-based materials. nih.gov

Surface and Material Analysis Techniques for Functionalized Materials

When this compound is used to modify the surface of materials, a different set of analytical techniques is required to characterize the resulting functionalized surface. These techniques provide information on the morphology, elemental composition, and chemical state of the surface.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution morphological information about materials. researchgate.net

Scanning Electron Microscopy (SEM): SEM scans a focused beam of electrons over the surface of a sample to create an image. researchgate.net It provides detailed information about the surface topography and composition. thermofisher.com For materials functionalized with this compound, SEM can be used to visualize changes in the surface morphology, such as the formation of a coating or the attachment of nanoparticles. researchgate.net SEM systems can achieve resolutions in the range of 0.5 to 4 nm. researchgate.net

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultra-thin sample. thermofisher.com This allows for the visualization of the internal structure of the material. thermofisher.com TEM offers much higher magnification and resolution than SEM, with the ability to resolve atomic-scale structures. researchgate.net It can be used to examine the thickness and uniformity of a functionalized layer or to visualize the structure of individual functionalized nanoparticles. researchgate.net

Table 3: Comparison of SEM and TEM for Material Characterization

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Principle Detects scattered or knocked-off electrons from the surface. thermofisher.com Detects transmitted electrons that pass through the sample. thermofisher.com
Information Provided Surface topography, morphology, and composition. thermofisher.com Internal structure, crystallography, and morphology. thermofisher.com
Sample Preparation Relatively simple, samples are often coated with a conductive layer. Complex, requires ultra-thin sections of the material.

| Resolution | Typically in the nanometer range. researchgate.net | Can achieve atomic resolution. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS)

X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are surface-sensitive techniques that provide detailed information about the elemental and chemical composition of the outermost layers of a material. frontiersin.org

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS irradiates a surface with X-rays, causing the emission of core-level electrons. frontiersin.org By measuring the kinetic energy of these photoelectrons, the elemental composition and the chemical state of the elements on the surface can be determined. frontiersin.orgpatarnott.com For a surface functionalized with this compound, XPS can be used to:

Confirm the presence of fluorine and nitrogen, which are characteristic elements of the functionalizing molecule. npl.co.uk

Determine the chemical state of these elements, providing information about the bonding environment.

Perform depth profiling to determine the thickness of the functionalized layer. thermofisher.com

Secondary Ion Mass Spectrometry (SIMS): SIMS bombards the surface with a primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to determine the elemental and molecular composition of the surface. nih.gov SIMS is an extremely sensitive surface analytical technique and can detect elements in the parts-per-million to parts-per-billion range. It can be used to:

Map the distribution of specific elements or molecules on the surface.

Perform depth profiling with high depth resolution.

Identify molecular fragments from the functionalizing agent, providing structural information.

The combination of these advanced characterization techniques provides a comprehensive understanding of the chemical properties of this compound, from its purity as a bulk chemical to its behavior when used to create functionalized materials.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Ammonia (B1221849)
Ammonium acetate
(3-aminopropyl) trimethoxysilane
Diethylene tetraamine
2,6-dimethylaniline
Ethyl acetate
Glutaraldehyde
Hexane
Lidocaïne
Methyl-trimethoxysilane
Methylparaben
Propylparaben
Raney nickel
Sodium triacetoxyborohydride
Tetraethyl orthosilicate
4-fluorobenzaldehyde

Zeta Potential Measurements for Surface Charge Characterizationmdpi.com

Zeta potential is a critical parameter in materials science and chemistry, quantifying the magnitude of the electrostatic charge at the interface between a solid particle and a surrounding liquid. lucideon.comanton-paar.com This measurement is a key indicator of the stability of colloidal dispersions; a high magnitude zeta potential, whether positive or negative, signifies strong inter-particle repulsion, which helps to prevent aggregation and maintain a stable suspension. lucideon.commalvernpanalytical.com The technique most commonly used to determine zeta potential is electrophoretic light scattering (ELS), where an electric field is applied to the dispersion, causing charged particles to move. anton-paar.comwikipedia.org The velocity of this movement, proportional to the particles' surface charge, is measured to calculate the zeta potential. wikipedia.org

While specific research detailing the zeta potential of this compound is not available in published literature, its electrochemical behavior can be inferred from its molecular structure and the known properties of similar chemical moieties. The compound's surface charge characteristics in a dispersion are primarily dictated by its primary amine group and the electronic influence of the 4-fluorophenyl substituent.

Influence of the Primary Amine Group

The primary aliphatic amine group (-NH₂) is a fundamental feature of this compound. Aliphatic amines are basic and, in aqueous media, the amine group acts as a proton acceptor, leading to the formation of a positively charged ammonium species (R-NH₃⁺). onetunnel.orgresearchgate.net This protonation imparts a positive surface charge to particles or droplets when the compound is present in a dispersion, particularly under acidic to neutral pH conditions. mdpi.comresearchgate.net Studies on various primary amines demonstrate their capacity to induce a positive zeta potential on surfaces, a property that is highly dependent on the pH of the system. onetunnel.orgresearchgate.net

Influence of the 4-Fluorophenyl Group

The presence of a fluorine atom on the phenyl ring introduces significant electronic effects. Fluorine is the most electronegative element, and its inclusion in a molecule can alter properties such as pKa, lipophilicity, and molecular interactions. nih.govresearchgate.netsoci.org The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby amine group compared to its non-fluorinated analog. nih.govnih.gov This modulation of pKa means that the pH range over which the amine group remains protonated and positively charged could be altered, thereby influencing the zeta potential profile as a function of pH.

Expected Zeta Potential Behavior

The zeta potential of a system containing this compound is expected to be highly pH-dependent.

Low pH (Acidic Conditions): The amine group will be fully protonated (R-NH₃⁺), resulting in a high positive zeta potential. Strong electrostatic repulsion between particles would lead to a stable dispersion.

Neutral to Alkaline pH: As the pH increases towards the pKa of the amine, deprotonation begins, reducing the net positive charge. This leads to a decrease in the zeta potential. researchgate.net The point at which the net charge is zero is the isoelectric point (IEP).

High pH (Alkaline Conditions): Above the pKa, the amine group will be predominantly in its neutral form (R-NH₂), and the zeta potential will likely become negative, a common characteristic for many materials in alkaline solutions. mdpi.com

The following table provides an illustrative representation of the expected zeta potential of a model system containing this compound at various pH values, based on the typical behavior of primary aliphatic amines. mdpi.comonetunnel.orgresearchgate.net

pH of DispersionExpected Predominant SpeciesAnticipated Zeta Potential (mV)Expected Dispersion Stability
3.0R-NH₃⁺ (Protonated)+45High
5.0R-NH₃⁺ (Protonated)+35Good
7.0R-NH₃⁺ / R-NH₂ (Mixed)+20Moderate
9.0R-NH₂ (Neutral)-15Moderate (Potential for Agglomeration near IEP)
11.0R-NH₂ (Neutral)-30Good

This data illustrates that zeta potential measurement is a powerful tool for characterizing the surface charge of systems involving this compound, predicting stability, and understanding how formulation parameters like pH can be optimized for specific applications.

Theoretical and Computational Chemistry Applied to 1 4 Fluorophenyl Pentylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.

For 1-(4-Fluorophenyl)pentylamine, DFT calculations can accurately predict its most stable three-dimensional geometry (ground state) by finding the arrangement of atoms that minimizes the molecule's energy. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. Furthermore, DFT is instrumental in mapping out reaction pathways. It can be used to calculate the structures and energies of transition states—the high-energy intermediates that connect reactants and products. mdpi.com The energy difference between the ground state and the transition state, known as the activation energy, is a critical factor in determining the rate of a chemical reaction.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are hypothetical examples based on typical DFT outputs for similar molecules.

PropertyCalculated ValueUnit
Ground State Energy-540.1234Hartrees
Dipole Moment2.5Debye
C-F Bond Length1.36Ångströms
C-N Bond Length1.47Ångströms
Activation Energy (Hypothetical Reaction)25.5kcal/mol

Molecular Orbital (MO) Calculations for Bonding Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, is crucial for understanding chemical bonding and reactivity.

The two most important MOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost electron-filled orbital and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy electron-empty orbital and relates to the molecule's ability to accept electrons (electrophilicity).

For this compound, the distribution of the HOMO would likely be concentrated around the amine group (-NH2), indicating this is the primary site for electrophilic attack. The LUMO, conversely, would be distributed across the aromatic fluorophenyl ring, suggesting it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. sid.ir

Table 2: Illustrative Frontier Orbital Properties for this compound Note: These values are hypothetical examples.

ParameterValueUnitDescription
HOMO Energy-6.5eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.5eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap6.0eVIndicator of chemical stability and reactivity

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on the electronic structure, molecular modeling and simulation techniques, such as molecular dynamics (MD), explore the dynamic behavior and conformational flexibility of molecules. nih.govnih.gov this compound is not a rigid structure; its pentylamine chain can rotate around its single bonds, leading to numerous possible three-dimensional arrangements, or conformers.

Conformational analysis aims to identify the different stable conformers and determine their relative energies. Lower energy conformers are more populated at equilibrium and can significantly influence the molecule's physical properties and biological activity. Molecular dynamics simulations can model the movement of every atom in the molecule over time, providing a detailed picture of its flexibility and how it might interact with other molecules, such as solvents or the binding site of a protein. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic environment.

Table 3: Hypothetical Relative Energies of this compound Conformers Note: Data is for illustrative purposes only.

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population (%)
Anti (extended)180°0.0070
Gauche 160°0.9515
Gauche 2-60°0.9515

Predictive Methodologies for Reaction Discovery and Pathway Elucidation

Modern computational chemistry extends beyond analyzing known systems to predicting new reactions and elucidating complex reaction mechanisms.

The Artificial Force-Induced Reaction (AFIR) method is a powerful automated technique for exploring potential chemical reaction pathways without prior knowledge or assumptions about the reaction mechanism or products. nih.govelsevierpure.com The method works by applying an "artificial force" to push two molecular fragments (or different parts of the same molecule) together, systematically exploring the potential energy surface to find reaction paths and transition states. mext.go.jpnih.gov

For this compound, the AFIR method could be employed to discover novel synthetic routes by simulating the interaction of potential reactants. It could also be used to predict potential degradation pathways by modeling its interaction with other chemicals or its unimolecular decomposition. This approach is particularly valuable for discovering unexpected or entirely new chemical transformations. hokudai.ac.jp

Table 4: Example of a Hypothetical AFIR Simulation Setup Note: This table illustrates the parameters for a conceptual simulation.

ParameterSettingPurpose
Reactant 1This compoundTarget molecule
Reactant 2Hydroxyl Radical (•OH)Simulating oxidative degradation
Collision Energy Parameter (γ)100 kcal/molDefines the upper limit of the energy barrier to be explored
ModeMulticomponent (MC-AFIR)For bimolecular reactions

Computational Screening for Catalytic Systems

Many chemical reactions require a catalyst to proceed at a practical rate. Computational screening provides a high-throughput method to evaluate a large number of potential catalysts for a specific reaction, saving significant time and resources compared to experimental screening. mdpi.com

If a desired transformation of this compound were identified—for instance, its synthesis via a specific coupling reaction—computational methods could be used to design and evaluate potential catalysts. This process often involves using DFT to calculate the key reaction barriers for the catalytic cycle with different candidate catalysts. mdpi.com By comparing the calculated activation energies, researchers can identify the most promising catalysts for experimental validation. Methodologies like alchemical perturbation density functional theory (APDFT) can further accelerate this screening process by efficiently predicting the properties of hypothetical catalysts. pitt.edu

Table 5: Hypothetical Computational Screening of Catalysts for a Reaction Note: Data is illustrative, showing a ranked outcome of a virtual screen.

Catalyst CandidateLigandMetal CenterCalculated Activation Energy (kcal/mol)Predicted Efficiency
Cat-01PPh3Palladium22.5High
Cat-02dppfPalladium28.1Moderate
Cat-03XantphosPalladium30.4Low
Cat-04P(o-tol)3Nickel35.2Very Low

Advanced Applications in Chemical Synthesis and Materials Science Excluding Clinical/biological Efficacy

1-(4-Fluorophenyl)pentylamine as a Building Block for Complex Molecules

Precursors for Advanced Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API). bldpharm.com While specific, named advanced pharmaceutical intermediates derived directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are highly relevant. The 4-fluorophenyl group is a common feature in many modern drugs, and the pentylamine chain provides a flexible linker. As a primary amine, it can undergo standard transformations such as acylation, alkylation, and condensation with carbonyl compounds, making it a plausible precursor for a variety of more complex pharmaceutical scaffolds. acs.org Its structure is representative of a class of compounds—arylalkylamines—that are fundamental to the synthesis of molecules targeting a wide range of biological systems.

Scaffolds in Material Design and Polymer Chemistry

In materials science, molecular scaffolds are used to create larger, ordered structures with specific functions. The primary amine of this compound can act as a monomer unit in polymerization reactions, for instance, with dicarboxylic acids to form polyamides. The fluorophenyl group can impart desirable properties to the resulting material, such as thermal stability, hydrophobicity, and altered electronic characteristics. While this specific molecule is not widely cited as a mainstream polymer building block, its functional groups are archetypal for monomers used to create functional polymers and advanced materials.

Exploration of Bioisosteric Replacements

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The concept is central to drug design for optimizing molecular properties. For a molecule like this compound, the planar, electron-rich aniline-like core (the fluorophenyl group attached to the amine) is a key target for bioisosteric replacement to improve physicochemical and pharmacokinetic profiles.

Bicyclo[1.1.1]pentylamines (BCPAs) as sp³-rich Bioisosteres of Anilines

A significant modern strategy in medicinal chemistry is to "escape from flatland" by replacing flat aromatic rings with three-dimensional, saturated scaffolds. Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as highly valuable sp³-rich bioisosteres for anilines. These rigid, cage-like structures serve as non-planar surrogates for the para-substituted phenyl ring found in compounds like this compound. This replacement can lead to significant improvements in properties such as solubility and metabolic stability while maintaining or improving target engagement. The growing importance of BCPAs has spurred the development of numerous synthetic routes to access these valuable motifs.

The structural similarity allows BCPAs to mimic the vector and exit trajectory of a para-substituted aniline, making them an effective replacement.

Table 1: Comparison of Aniline and Bicyclo[1.1.1]pentylamine (BCPA) Scaffolds

Feature Aniline Moiety BCPA Moiety Rationale for Replacement
Geometry Planar (sp² hybridized) Three-Dimensional (sp³ hybridized) Increases 3D character, improving solubility and reducing flat-molecule-driven toxicity.
Metabolic Stability Prone to oxidative metabolism Generally more resistant to metabolism Circumvents deleterious metabolic processes associated with anilines.
Solubility Moderate to low Often improved The sp³-rich nature typically enhances aqueous solubility.

| Synthetic Access | Well-established | Increasingly accessible via modern methods | Radical chemistry has enabled more direct synthesis of BCPAs. |

Design Principles for Enhanced Molecular Properties (e.g., three-dimensionality)

The primary design principle behind using bioisosteres like BCPAs is the enhancement of a molecule's three-dimensionality. Increased sp³ character is strongly correlated with higher success rates in clinical development. The rigid, well-defined geometry of the BCP core provides a precise vector for substituents, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of such strained ring systems can alter a molecule's conformational profile, locking it into a more bioactive conformation. The development of synthetic toolkits to create diverse BCPAs is a booming area of research, reflecting the high value placed on these aniline bioisosteres in modern drug design.

Role of Fluorine in Modulating Chemical Properties and Synthetic Accessibility

The single fluorine atom in this compound has a profound impact on its properties, a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size allow it to significantly alter a molecule's electronic profile without adding significant steric bulk.

The introduction of fluorine can have several key effects:

Modulation of Basicity: The powerful electron-withdrawing effect of fluorine on the phenyl ring reduces the basicity (pKa) of the pentylamine's amino group compared to its non-fluorinated analog. This change can be critical for tuning a drug candidate's binding affinity and pharmacokinetic properties, such as cell permeability and oral absorption.

Metabolic Blocking: A C-H bond on an aromatic ring can be a site of metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom, which forms a much stronger C-F bond, can block this metabolic pathway, thereby increasing the molecule's half-life.

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like proteins.

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and the blood-brain barrier.

The presence of fluorine also influences synthetic accessibility. While direct fluorination can be challenging, a vast array of fluorinated starting materials, such as 4-fluoroaniline (B128567) or 4-fluorobenzaldehyde, are commercially available, making the synthesis of compounds like this compound straightforward via standard synthetic methods like reductive amination.

Table 2: Physicochemical Effects of Fluorine Substitution

Property Effect of Fluorine Implication for this compound
pKa of Amine Group Decreases (amine becomes less basic) Alters ionization state at physiological pH, affecting solubility and receptor binding.
Metabolic Stability Increases (blocks C-H oxidation) Potentially longer biological half-life compared to non-fluorinated analog.
Lipophilicity (logP) Increases May enhance membrane permeability.

| Binding Affinity | Can increase | Potential for new, favorable interactions with target proteins. |

Development of Novel Organocatalytic Systems

The exploration of chiral primary amines as organocatalysts has become a significant area of research in asymmetric synthesis. These catalysts are valued for their ability to activate substrates through the formation of transient chiral enamines or iminium ions, facilitating a wide range of stereoselective transformations. Within this context, the structural features of this compound—specifically its primary amine group, a chiral center, and a fluorinated aromatic ring—present it as a promising, albeit currently underexplored, scaffold for the development of novel organocatalytic systems.

While direct applications of this compound as a primary organocatalyst are not yet prominent in the literature, its potential can be extrapolated from the well-established principles of organocatalysis. The primary amine is the key functional group that can react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions, which are central intermediates in many organocatalytic cycles.

The presence of a fluorine atom on the phenyl ring is a particularly noteworthy feature. The strong electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule. In a hypothetical organocatalytic system, this could translate to:

Modulation of Reactivity: The fluoro-substituent can alter the pKa of the amine and the subsequent reactivity of the enamine or iminium intermediates. This electronic tuning can be a subtle yet powerful tool for optimizing catalyst performance for specific reactions.

Enhanced Stability: The C-F bond is exceptionally strong, which can impart greater thermal and chemical stability to the catalyst, a desirable trait for practical applications.

Non-covalent Interactions: Fluorinated moieties can participate in non-covalent interactions, such as dipole-dipole and fluorous interactions, which can influence the organization of the transition state in an asymmetric reaction, potentially leading to higher levels of stereocontrol.

Hypothetical Application in Asymmetric Michael Additions:

To illustrate the potential of a this compound-derived organocatalyst, one can consider its hypothetical application in the asymmetric Michael addition of a ketone to a nitro-olefin. In such a scenario, the catalyst would first form a chiral enamine with the ketone. The stereochemistry of the final product would be dictated by the facial selectivity of the enamine's attack on the nitro-olefin, which is controlled by the steric and electronic environment created by the catalyst's backbone, including the 4-fluorophenyl group.

The performance of such a hypothetical catalyst could be systematically investigated by varying reaction parameters. The findings from such a study would likely be presented in a format similar to the table below, which is a common practice in organocatalysis research to summarize the outcomes of catalyst screening and optimization.

Table 1: Hypothetical Performance of a this compound-Derived Organocatalyst in an Asymmetric Michael Addition

EntrySubstrate (Ketone)Nitro-olefinCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Cyclohexanoneβ-Nitrostyrene10Toluene8590
2Cyclopentanoneβ-Nitrostyrene10Toluene7885
3Acetoneβ-Nitrostyrene20THF6570
4Cyclohexanone(E)-1-Nitroprop-1-ene10CH2Cl28892
5Cyclohexanoneβ-Nitrostyrene5Toluene8288

Further research into modifying the structure of this compound, for instance, by introducing additional functional groups to enable dual activation or to create a more rigid scaffold, could lead to the development of a new class of highly efficient and selective organocatalysts. The fluorophenyl moiety, in particular, offers a handle for fine-tuning catalyst properties through the introduction of further substituents on the aromatic ring. While the direct catalytic applications of this compound are yet to be realized, its structural components provide a strong foundation for future investigations in the design of novel organocatalytic systems.

Future Research Directions and Unexplored Avenues

Sustainable Synthesis Approaches for Fluorinated Amines

The synthesis of fluorinated amines has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov A key area of future research is the development of more sustainable synthetic routes. This includes the use of greener solvents, catalysts, and reagents. For instance, recent efforts have focused on replacing hazardous fluorinating agents with safer alternatives. nih.gov The development of catalytic, metal-free C-H amination methods in aqueous environments represents a significant step towards sustainability. rsc.org These methods can reduce the reliance on toxic organic solvents and minimize the generation of hazardous byproducts. rsc.org Furthermore, the valorization of greenhouse gases like sulfur hexafluoride (SF6) as a fluorine source is an innovative and environmentally conscious approach being explored. nih.gov Research in this area aims to create more atom-economical and energy-efficient processes for producing compounds like 1-(4-Fluorophenyl)pentylamine.

Chemoenzymatic Cascades for Complex Product Synthesis

The demand for enantiomerically pure chiral amines is high, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety. bioorganica.com.ua Chemoenzymatic cascades, which combine chemical and enzymatic steps in a single pot, are a powerful strategy for the asymmetric synthesis of chiral fluorinated amines. acs.orgchimia.ch These cascades can achieve high enantioselectivity and yield under mild reaction conditions. acs.orgnih.gov

Future research will likely focus on expanding the scope of enzymes used in these cascades, such as aminopeptidases, amidases, and transaminases, to accommodate a wider range of fluorinated substrates. chimia.ch For example, a continuous-flow system employing immobilized enzymes has been developed for the enantioselective synthesis of chiral α-fluoromethyl amines, demonstrating high efficiency and operational stability. acs.orgthieme-connect.com Applying such systems to the synthesis of the chiral center in this compound could provide an efficient route to its individual enantiomers. The development of novel enzyme cascades will enable the synthesis of increasingly complex fluorinated products with high stereocontrol. nih.gov

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These computational tools can predict the outcomes of reactions, optimize reaction conditions, and even suggest novel synthetic routes. acs.org For fluorinated compounds, where the effects of fluorine on reactivity can be complex and non-intuitive, ML models can be particularly valuable. researchgate.net

Expanding the Scope of Fluorinated Amine Reactivity

While significant progress has been made in the synthesis of fluorinated amines, there is still much to explore regarding their reactivity. Future research will focus on developing new reactions that take advantage of the unique electronic properties conferred by the fluorine atom. This includes the development of novel C-N bond-forming reactions and the functionalization of the fluorinated aromatic ring. nih.gov

For example, palladium-catalyzed coupling reactions have been developed for the synthesis of fluorinated anilines, showcasing the potential for creating diverse molecular architectures. The unique reactivity of fluorinated amines can be harnessed to create novel derivatives of this compound with tailored properties for specific applications.

Design of Next-Generation Fluorinated Scaffolds with Tunable Properties

The design of novel molecular scaffolds is a cornerstone of drug discovery and materials science. Fluorine-containing scaffolds are particularly attractive due to the ability of fluorine to modulate properties such as metabolic stability, binding affinity, and lipophilicity. alfa-chemistry.com Future research will focus on the rational design and synthesis of next-generation fluorinated scaffolds with precisely tunable properties. benthamdirect.comnih.govresearchgate.net

This involves creating new heterocyclic systems and complex molecular architectures incorporating fluorinated amines. bohrium.comnus.edu.sg By strategically placing fluorine atoms and fluorinated groups within a molecule, chemists can fine-tune its electronic and steric properties to achieve desired biological activities or material characteristics. benthamdirect.comnih.govresearchgate.net The development of novel fluorinated building blocks, including derivatives of this compound, will be crucial for accessing these next-generation scaffolds. nus.edu.sg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.